molecular formula C15H12O2S B14200097 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid CAS No. 867182-61-4

3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid

Cat. No.: B14200097
CAS No.: 867182-61-4
M. Wt: 256.3 g/mol
InChI Key: UMUWVUZNMDBIRK-UHFFFAOYSA-N
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Description

3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H12O2S It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbon-carbon double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-[4-(Phenylsulfonyl)phenyl]prop-2-enoic acid.

    Reduction: Formation of 3-[4-(Phenylsulfanyl)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The prop-2-enoic acid moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enoic acid: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity.

    3-Phenyl-2-sulfanyl-prop-2-enoic acid: Contains a sulfanyl group instead of a phenylsulfanyl group, which may alter its chemical and biological properties.

Uniqueness

3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and enhances its utility in various research applications.

Properties

CAS No.

867182-61-4

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

3-(4-phenylsulfanylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O2S/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17)

InChI Key

UMUWVUZNMDBIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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